![molecular formula C25H18ClF3N4O5 B2425712 methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-{[(4-nitrobenzyl)oxy]imino}propanoate CAS No. 303152-89-8](/img/structure/B2425712.png)

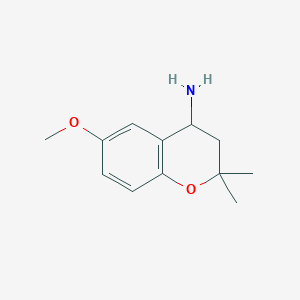

methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-{[(4-nitrobenzyl)oxy]imino}propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

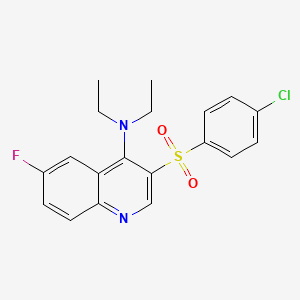

The compound is a complex organic molecule with several functional groups. It contains a pyridine ring, an indole ring, a nitrobenzyl group, and a trifluoromethyl group . The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields.

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups and aromatic rings. The compound contains a pyridine ring and an indole ring, both of which are aromatic and contribute to the stability of the molecule .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of its various functional groups. For instance, the trifluoromethyl group is known to be a strong electron-withdrawing group, which could make the compound susceptible to nucleophilic attack .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the presence of various functional groups. For instance, the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .Scientific Research Applications

Understanding Degradation Processes

A study focused on the degradation processes of nitisinone, a compound structurally similar to the chemical of interest, highlights the importance of understanding the stability and degradation pathways of such complex chemicals. Liquid chromatography coupled with mass spectrometry (LC-MS/MS) was employed to determine the stability of nitisinone under various experimental conditions. This research sheds light on the potential risks and benefits of medical applications of similar compounds, emphasizing the significance of their chemical properties and behavior in environmental and biological contexts (Barchańska et al., 2019).

Photochromism and Photosensitive Protecting Groups

The application of photosensitive protecting groups, including those related to 4-nitrobenzyl, showcases the potential of such chemicals in synthetic chemistry. These compounds promise advancements in photochromic activity, which is crucial for developing photon-based electronics. The review of works utilizing photosensitive protecting groups highlights their emerging role in facilitating controlled chemical reactions and their applicability in creating advanced materials and devices (Amit et al., 1974).

Sorption and Environmental Impact

Research on sorption mechanisms of herbicides, including those structurally related to the compound , provides insights into environmental interaction and pollution control. The study compiles and reviews data on the sorption of phenoxy herbicides to various soils and minerals, contributing to our understanding of how such chemicals behave in natural environments and their potential impact on pollution and environmental health (Werner et al., 2012).

Mechanism of Action

Target of Action

Compounds with similar structures, such as trifluoromethylpyridines, are widely used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .

Mode of Action

It is known that the biological activities of trifluoromethylpyridine derivatives are due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

It is known that trifluoromethylpyridine derivatives can affect various biochemical pathways due to their interaction with different biological targets .

Pharmacokinetics

The unique physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridine derivatives can influence their pharmacokinetic properties .

Result of Action

It is known that trifluoromethylpyridine derivatives can have various biological activities due to their interaction with different biological targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is known that the unique physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridine derivatives can influence their interaction with the environment .

Properties

IUPAC Name |

methyl (3E)-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-3-[(4-nitrophenyl)methoxyimino]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18ClF3N4O5/c1-37-24(34)19(12-31-38-14-15-6-8-17(9-7-15)33(35)36)20-13-32(22-5-3-2-4-18(20)22)23-21(26)10-16(11-30-23)25(27,28)29/h2-13,19H,14H2,1H3/b31-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDHFJOHWHWOIQY-KLPHOBTLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C=NOCC1=CC=C(C=C1)[N+](=O)[O-])C2=CN(C3=CC=CC=C32)C4=C(C=C(C=N4)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C(/C=N/OCC1=CC=C(C=C1)[N+](=O)[O-])C2=CN(C3=CC=CC=C32)C4=C(C=C(C=N4)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18ClF3N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B2425635.png)

![2-[(dimethylamino)methylene]naphtho[2,1-b]furan-1(2H)-one](/img/structure/B2425638.png)

![Ethyl 1-[3-(piperidin-1-ylsulfonyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B2425641.png)

![methyl 2-{4-[cyclohexyl(methyl)sulfamoyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2425644.png)

![3-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-(4-methylbenzoyl)thiourea](/img/structure/B2425649.png)

![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2425651.png)